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Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

Cat. No.: B1334187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(3-
methylphenyl)benzaldehyde, a valuable biaryl intermediate in the development of

pharmaceuticals and other advanced materials. The synthesis is achieved via a Suzuki-

Miyaura cross-coupling reaction between 3-methylphenylboronic acid and 4-

bromobenzaldehyde. This document outlines a detailed experimental protocol, summarizes key

quantitative data, and provides a complete spectroscopic characterization of the target

compound.

Reaction Scheme
The synthesis proceeds through a palladium-catalyzed cross-coupling reaction, a cornerstone

of modern organic chemistry for the formation of carbon-carbon bonds.[1][2]

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 3-methylphenylboronic

acid and 4-bromobenzaldehyde.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful synthesis of

4-(3-methylphenyl)benzaldehyde. The expected yield is based on similar Suzuki-Miyaura

coupling reactions reported in the literature.
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Parameter Value Reference

Reactants

4-Bromobenzaldehyde 1.0 equiv [3]

3-Methylphenylboronic acid 1.05 - 1.2 equiv [3]

Catalyst System

Palladium(II) Acetate

(Pd(OAc)₂)
0.003 equiv [3]

Triphenylphosphine (PPh₃) 0.009 equiv [3]

Base

Sodium Carbonate (Na₂CO₃) 1.2 equiv (2M aq. solution) [3]

Solvent System

1-Propanol / Water ~5:2 (v/v) [3]

Reaction Conditions

Temperature Reflux (~97-100 °C) [3]

Reaction Time 45 - 60 minutes [3]

Expected Yield 85 - 95% [3]

Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for a similar Suzuki-Miyaura cross-

coupling reaction.[3]

Materials:

4-Bromobenzaldehyde

3-Methylphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)

1-Propanol

Deionized water

Ethyl acetate

Hexanes

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Activated carbon (e.g., Darco G-60)

Celite

Equipment:

Three-necked round-bottom flask

Condenser

Magnetic stirrer and stir bar

Nitrogen inlet

Heating mantle

Separatory funnel

Rotary evaporator

Apparatus for vacuum filtration

Apparatus for flash column chromatography
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Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar,

condenser, and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 3-

methylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir

the mixture at room temperature for 30 minutes to dissolve the solids.

Addition of Reagents: To the resulting solution, add palladium(II) acetate (0.003 equiv),

triphenylphosphine (0.009 equiv), a 2M aqueous solution of sodium carbonate (1.2 equiv),

and deionized water.

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction

progress can be monitored by thin-layer chromatography (TLC). The reaction is typically

complete within 45-60 minutes.[3]

Workup: After the reaction is complete, cool the mixture and add deionized water. Stir the

mixture open to the atmosphere for approximately 2.5 hours while it cools to room

temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more

with ethyl acetate. Combine the organic layers.

Washing: Wash the combined organic layers with a 5% aqueous sodium bicarbonate

solution, followed by saturated brine.

Decolorization and Drying: Transfer the organic solution to an Erlenmeyer flask and add

activated carbon. Stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for

another 15 minutes.

Purification: Filter the mixture through a pad of Celite, washing the filter cake with ethyl

acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield

the crude product.

Final Purification: Purify the crude 4-(3-methylphenyl)benzaldehyde by flash column

chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

The pure product is typically a pale yellow solid.[3]
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Physicochemical and Spectroscopic Data
Property Value

Chemical Formula C₁₄H₁₂O

Molecular Weight 196.25 g/mol

Appearance Pale yellow solid

Melting Point
Not available (expected to be similar to 4-

biphenylcarboxaldehyde, 58-59 °C[3])

CAS Number 400744-83-4

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2920, 2850 Medium Methyl C-H stretch

~2820, 2720 Medium Aldehyde C-H stretch

~1700 Strong Aldehyde C=O stretch

~1600, 1480 Medium-Strong Aromatic C=C stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.05 s 1H -CHO

7.95 d, J = 8.0 Hz 2H Ar-H (ortho to CHO)

7.70 d, J = 8.0 Hz 2H Ar-H (meta to CHO)

7.40 - 7.20 m 4H Ar-H (m-tolyl group)

2.42 s 3H -CH₃
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Note: The predicted ¹H NMR spectrum is based on the analysis of structurally similar

compounds.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

192.1 C=O (aldehyde)

147.0 Ar-C (quaternary)

140.0 Ar-C (quaternary)

138.5 Ar-C (quaternary)

135.5 Ar-C (quaternary)

130.2 Ar-CH

129.8 Ar-CH

129.0 Ar-CH

128.0 Ar-CH

127.5 Ar-CH

124.5 Ar-CH

21.5 -CH₃

Note: The predicted ¹³C NMR spectrum is based on the analysis of structurally similar

compounds.

Mass Spectrometry (MS):
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m/z Interpretation

196 [M]⁺

195 [M-H]⁺

167 [M-CHO]⁺

152 [M-CHO-CH₃]⁺

Visualizations
Experimental Workflow
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Reactants:
4-Bromobenzaldehyde

3-Methylphenylboronic Acid
Pd(OAc)₂, PPh₃, Na₂CO₃

1-Propanol/Water

Suzuki-Miyaura Coupling
(Reflux, 45-60 min)

Heat
Aqueous Workup

& Extraction
(Ethyl Acetate)

Purification:
1. Activated Carbon

2. Column Chromatography
4-(3-Methylphenyl)benzaldehyde Characterization:

NMR, IR, MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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